molecular formula C22H19NO4 B11580952 Furan-2-yl-{1-[2-(2-methoxy-phenoxy)-ethyl]-1H-indol-3-yl}-methanone

Furan-2-yl-{1-[2-(2-methoxy-phenoxy)-ethyl]-1H-indol-3-yl}-methanone

Cat. No.: B11580952
M. Wt: 361.4 g/mol
InChI Key: YJQDXDKGJBHLTI-UHFFFAOYSA-N
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Description

Furan-2-yl-{1-[2-(2-methoxy-phenoxy)-ethyl]-1H-indol-3-yl}-methanone is a complex organic compound that features a furan ring, an indole moiety, and a methoxy-phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl-{1-[2-(2-methoxy-phenoxy)-ethyl]-1H-indol-3-yl}-methanone typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl-{1-[2-(2-methoxy-phenoxy)-ethyl]-1H-indol-3-yl}-methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution on the indole moiety can produce halogenated indoles .

Scientific Research Applications

Furan-2-yl-{1-[2-(2-methoxy-phenoxy)-ethyl]-1H-indol-3-yl}-methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Furan-2-yl-{1-[2-(2-methoxy-phenoxy)-ethyl]-1H-indol-3-yl}-methanone involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The furan ring may also play a role in the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furan-2-yl-{1-[2-(2-methoxy-phenoxy)-ethyl]-1H-indol-3-yl}-methanone is unique due to its combination of a furan ring, an indole moiety, and a methoxy-phenoxy group. This unique structure imparts specific chemical and biological properties that are not found in simpler furan or indole derivatives .

Properties

Molecular Formula

C22H19NO4

Molecular Weight

361.4 g/mol

IUPAC Name

furan-2-yl-[1-[2-(2-methoxyphenoxy)ethyl]indol-3-yl]methanone

InChI

InChI=1S/C22H19NO4/c1-25-19-9-4-5-10-20(19)27-14-12-23-15-17(16-7-2-3-8-18(16)23)22(24)21-11-6-13-26-21/h2-11,13,15H,12,14H2,1H3

InChI Key

YJQDXDKGJBHLTI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CO4

Origin of Product

United States

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